molecular formula C16H18N2O4 B3147028 N-(4-aminophenyl)-3,4,5-trimethoxybenzamide CAS No. 613656-90-9

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3147028
CAS No.: 613656-90-9
M. Wt: 302.32 g/mol
InChI Key: GJOWDJNNECITIB-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)-3,4,5-trimethoxybenzamide” is likely an organic compound consisting of an amine group attached to a phenyl group, which is in turn attached to a benzamide group with three methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “4-Amino-N-(4-aminophenyl)benzamide” are typically synthesized through reactions involving aniline derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “4-Amino-N-(4-aminophenyl)benzamide”, has been studied using Density Functional Theory .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reduction reactions. For example, 4-nitrophenol can be reduced to 4-aminophenol using green-fabricated metal nanoparticles .

Scientific Research Applications

Memory Enhancement and Acetylcholinesterase Inhibition

  • N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have shown promise as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity and have been found to significantly increase memory retention in experimental models. This suggests their potential application in treating memory-related disorders such as Alzheimer’s disease (Piplani et al., 2018).

Antioxidant Activity

  • Some amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3,4,5-trimethoxybenzamide, demonstrate potent antioxidant activities. These compounds are capable of scavenging free radicals, which is vital in reducing oxidative stress-related damage in biological systems. This characteristic could be beneficial in the development of treatments for diseases caused by oxidative stress (Jovanović et al., 2020).

Central Nervous System (CNS) Depressant Activity

  • Research has indicated that heterocyclic 3,4,5-trimethoxybenzamides, including N-(4-aminophenyl) derivatives, may have CNS depressant activity. These compounds could be explored further for their therapeutic applications in conditions that require CNS depression (Parravicini et al., 1976).

Smoothened (Smo) Antagonists in Cancer Therapy

  • Benzamide derivatives, including those related to this compound, have been identified as Smoothened (Smo) antagonists. This is significant in cancer therapy, as Smo is a crucial component in the Hedgehog (Hh) signaling pathway, which is often implicated in various cancers. Such compounds offer a promising avenue for the treatment of cancers linked to abnormal Hh signaling (Manetti et al., 2010).

Anticonvulsant Properties

  • Derivatives of 3,4,5-trimethoxybenzamides, including those with an N-(4-aminophenyl) moiety, have been found to exhibit anticonvulsant properties. This suggests their potential application in the treatment of epilepsy and other seizure disorders (Chaturvedi et al., 1972).

Antiviral Activities

  • Certain this compound derivatives have demonstrated potent antiviral activities against various viruses, indicating their potential use in antiviral drug development (Ibba et al., 2018).

Properties

IUPAC Name

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOWDJNNECITIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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